molecular formula C8H7Br2Cl B1445199 1,3-Bis(bromomethyl)-5-chlorobenzene CAS No. 781616-32-8

1,3-Bis(bromomethyl)-5-chlorobenzene

Cat. No.: B1445199
CAS No.: 781616-32-8
M. Wt: 298.4 g/mol
InChI Key: XZHUMKMJIWMDNH-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-chlorobenzene: is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Chemistry: 1,3-Bis(bromomethyl)-5-chlorobenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It is also explored for its potential use in drug development due to its ability to undergo various chemical modifications.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in coatings, adhesives, and sealants.

Safety and Hazards

The safety data sheet for “Benzene, 1,3-bis(bromomethyl)-5-chloro-” indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(bromomethyl)-5-chlorobenzene typically involves the bromomethylation of 1,3-dichlorobenzene. The reaction is carried out using bromine and formaldehyde in the presence of a catalyst such as hydrobromic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete bromomethylation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1,3-Bis(bromomethyl)-5-chlorobenzene undergoes nucleophilic substitution reactions where the bromomethyl groups can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products:

    Substitution: Formation of benzene derivatives with different functional groups replacing the bromomethyl groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzene derivatives with methyl groups.

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-5-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzene ring. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density of the benzene ring.

Comparison with Similar Compounds

    Benzene, 1,3-bis(bromomethyl)-: Similar structure but lacks the chlorine atom.

    Benzene, 1,3-bis(chloromethyl)-: Similar structure but with chloromethyl groups instead of bromomethyl groups.

    Benzene, 1,3,5-trichloro-: Contains three chlorine atoms instead of bromomethyl groups.

Uniqueness: 1,3-Bis(bromomethyl)-5-chlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity patterns. The combination of these substituents allows for a wider range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1,3-bis(bromomethyl)-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHUMKMJIWMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781616-32-8
Record name 1,3-bis(bromomethyl)-5-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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